3,6-Difluoro-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is classified as a sulfonamide, a group of compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. This compound is particularly noted for its role in drug development and catalysis, making it an invaluable tool in various fields of chemistry and pharmacology.
The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide typically involves several key steps:
The molecular formula of 3,6-Difluoro-2-methylbenzenesulfonamide is , and it has a molecular weight of approximately 207.20 g/mol. The structure features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions and a methyl group at the 2 position, along with a sulfonamide functional group.
InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
CC1=C(C=CC(=C1S(=O)(=O)N)F)F
These structural representations are crucial for understanding the compound's reactivity and interaction with biological targets.
3,6-Difluoro-2-methylbenzenesulfonamide can undergo various chemical reactions typical of sulfonamides:
The reactions are often facilitated by using appropriate solvents and catalysts to optimize yields and selectivity. For instance, reactions involving sulfonyl chlorides typically require basic conditions to neutralize the hydrochloric acid generated during the process .
The mechanism of action for 3,6-Difluoro-2-methylbenzenesulfonamide primarily revolves around its interaction with biological targets:
Data from pharmacological studies indicate that modifications to the sulfonamide structure can significantly affect its potency and selectivity against various targets .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to characterize this compound further .
3,6-Difluoro-2-methylbenzenesulfonamide has several notable applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5